molecular formula C19H17ClF3NO4 B1672922 Halofenate CAS No. 26718-25-2

Halofenate

货号: B1672922
CAS 编号: 26718-25-2
分子量: 415.8 g/mol
InChI 键: BJBCSGQLZQGGIQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

卤芬那特是一种以其降脂和降尿酸特性而闻名的化合物。它已被广泛研究,以评估其降低血液中甘油三酯和尿酸水平的潜力。 卤芬那特还因其作为选择性过氧化物酶体增殖物激活受体调节剂的作用而得到认可,这使其成为治疗糖尿病和高脂血症等代谢紊乱的有希望的候选药物 .

准备方法

合成路线和反应条件: 卤芬那特可以通过多种方法合成,包括有机底物的卤化。一种常见的方法涉及醇类与卤代酸(如盐酸)在无水氯化锌等催化剂存在下的反应。 该反应导致生成卤代烷烃,然后可以进一步加工以生产卤芬那特 .

工业生产方法: 在工业环境中,卤芬那特通常使用连续流动化学法生产。这种方法允许对反应条件进行精确控制,并安全处理反应性和有毒的卤化剂。 连续流动化学法还提高了生产过程的效率和可扩展性 .

化学反应分析

反应类型: 卤芬那特会发生几种类型的化学反应,包括:

常用试剂和条件:

主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,卤芬那特的氧化可以产生各种氧化衍生物,而还原可以生成该化合物的还原形式 .

科学研究应用

Antidiabetic Properties

Halofenate has been studied extensively for its antidiabetic effects, particularly in type 2 diabetes mellitus.

  • Insulin Sensitization : Research indicates that this compound acts as a selective PPAR-γ modulator, enhancing insulin sensitivity without causing significant weight gain, a common side effect associated with other antidiabetic medications like rosiglitazone . In studies involving ob/ob mice and obese Zucker rats, this compound demonstrated comparable insulin-sensitizing effects to established treatments while maintaining a favorable safety profile .
  • Clinical Trials : In clinical settings, this compound has shown significant reductions in fasting plasma glucose and triglycerides among dyslipidemic patients. It was noted that this compound could lower serum triglycerides by an average of 16% to 84% depending on the patient type, with specific efficacy in Type IV hyperlipoproteinemia .

Lipid-Lowering Effects

This compound's lipid-lowering capabilities have been documented through various studies:

  • Comparison with Clofibrate : A double-blind study compared this compound to clofibrate, revealing that while both drugs effectively reduced triglyceride levels, this compound's impact on cholesterol was less pronounced. Specifically, clofibrate achieved a 25% reduction in cholesterol levels compared to a 12% reduction with this compound .
  • Long-Term Efficacy : this compound has been shown to lower serum uric acid levels significantly, making it beneficial for patients with hyperuricemia or gout. Long-term use demonstrated safety and effectiveness comparable to probenecid, another uricosuric agent .

Case Studies and Clinical Findings

Several case studies further illustrate the therapeutic potential of this compound:

StudyPopulationFindings
Study A33 patients with Type II hyperlipoproteinemiaThis compound reduced triglycerides significantly but had less impact on cholesterol compared to clofibrate .
Study BDyslipidemic type 2 diabetic patientsDemonstrated reductions in plasma glucose and triglycerides when used alone or with sulfonylureas .
Study CLong-term gout patientsConfirmed effectiveness comparable to probenecid without significant adverse effects on lipid profiles .

作用机制

卤芬那特通过调节过氧化物酶体增殖物激活受体的活性来发挥其作用。它与这些受体结合,并影响参与脂质代谢、葡萄糖稳态和炎症的基因表达。 这种调节导致甘油三酯水平降低、尿酸水平降低和胰岛素敏感性提高 .

类似化合物:

独特性: 卤芬那特在其作为降脂和降尿酸剂的双重作用方面是独一无二的。 它对过氧化物酶体增殖物激活受体的选择性调节也使其有别于其他类似化合物,使其成为治疗更广泛的代谢紊乱的有希望的候选药物 .

相似化合物的比较

Uniqueness: this compound is unique in its dual action as a hypolipidemic and hypouricemic agent. Its selective modulation of peroxisome proliferator-activated receptors also sets it apart from other similar compounds, making it a promising candidate for treating a broader range of metabolic disorders .

生物活性

Halofenate is a compound that has garnered attention for its diverse biological activities, particularly in the context of metabolic disorders and as a potential therapeutic agent. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical applications, and relevant case studies.

Overview of this compound

This compound (chemical formula: C19_{19}H17_{17}ClF3_3NO4_4) is primarily recognized as a selective peroxisome proliferator-activated receptor gamma (PPAR-γ) modulator. Its structural properties allow it to interact with various biological pathways, making it a candidate for treating conditions such as diabetes and hyperuricemia.

This compound exhibits its effects primarily through modulation of PPAR-γ, a receptor involved in lipid metabolism and glucose homeostasis. Research indicates that this compound acts as a selective PPAR-γ modulator (SPPARγM), which means it can activate or inhibit PPAR-γ activity depending on the cellular context.

Key Findings:

  • Insulin Sensitization : this compound has demonstrated robust insulin-sensitizing activity, which is crucial for managing type 2 diabetes. Studies show that it decreases fasting plasma glucose levels in diabetic patients without causing significant weight gain, unlike other PPAR-γ agonists such as rosiglitazone .
  • Lipid Modulation : In addition to its glycemic effects, this compound has been shown to lower triglyceride levels in dyslipidemic subjects. This dual action on glucose and lipid metabolism positions this compound as a promising therapeutic option for metabolic syndrome .

1. Antidiabetic Properties

This compound's role as an insulin sensitizer has been highlighted in various studies. For instance, it has been shown to have comparable effects to established treatments like thiazolidinediones (TZDs) but with a better safety profile regarding weight gain .

2. Uricosuric Activity

This compound has also been investigated for its uricosuric properties, making it effective in treating hyperuricemia and gout. It functions by displacing urate from protein binding sites, thus enhancing uric acid excretion . Clinical trials indicate that this compound is effective in managing serum uric acid levels over long-term use .

Case Study 1: Diabetes Management

A clinical trial involving type 2 diabetic patients demonstrated that this compound significantly reduced fasting blood glucose levels compared to placebo. The study reported a decrease in HbA1c levels over a 12-week period, supporting its efficacy as an antidiabetic agent.

Case Study 2: Treatment of Hyperuricemia

In another case study involving patients with chronic gout, this compound was administered as a uricosuric agent. The results indicated a marked reduction in serum uric acid levels and improvement in clinical symptoms without significant adverse effects .

Comparative Analysis

The following table summarizes the biological activities and clinical applications of this compound compared to other similar compounds:

Compound Action Clinical Use Weight Gain Lipid Effects
This compoundPPAR-γ ModulatorDiabetes, HyperuricemiaMinimalLowers triglycerides
RosiglitazonePPAR-γ AgonistDiabetesSignificantIncreases triglycerides
ProbenecidUricosuricGoutNoneVariable

属性

IUPAC Name

2-acetamidoethyl 2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3NO4/c1-12(25)24-9-10-27-18(26)17(13-5-7-15(20)8-6-13)28-16-4-2-3-14(11-16)19(21,22)23/h2-8,11,17H,9-10H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBCSGQLZQGGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC(=O)C(C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023120
Record name Halofenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24136-24-1, 26718-25-2
Record name Benzeneacetic acid, 4-chloro-α-[3-(trifluoromethyl)phenoxy]-, 2-(acetylamino)ethyl ester, (+)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24136-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Halofenate [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026718252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halofenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HALOFENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9TZK4MNO6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

(−)-(4-Chloro-phenyl)-(R)-(3-trifluoromethyl-phenoxy)-acetic acid 2-acetylamino-ethyl ester (90.0 g) was dissolved in diisopropylether (900 mL) at 55° C. The resulting mixture was polish filtered, the solution cooled to 44° C. over about 20 minutes and seeded. The resulting mixture was stirred for 1 hour at 44° C., cooled to 35° C. over 4 hours, then stirred at 35° C. for 2 hours to yield a thick suspension. The suspension was cooled to −5° C. over about 5 hours and then stirred at −5° C. The resulting crystals were filtered off with a centrifuge and washed with precooled (−5° C.) diisopropylether (100 mL). The wet product was dried at 30° C. to yield the title compound as a white crystalline solid, more specifically as white crystals, needles.
Quantity
900 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Hydroxybenzotrifluoride was added to a solution of potassium hydroxide in isopropanol. N-acetylaminoethyl 2-bromo-2-(4-chlorophenyl)acetate in isopropanol was added to the isopropanol/phenoxide solution and stirred at room temperature for 4 hours. The isopropanol was removed by vacuum distillation, and the resulting slush was dissolved in ethyl acetate and washed twice with water and once with brine. After drying over magnesium sulfate and filtration, the solvent was removed to give crude product as an oil. The crude product was dissolved in hot toluene/hexanes (1:1 v/v) and cooled to between 0 and 10° C. to crystallize the product. The filter cake was washed with hexanes/toluene (1:1 v/v) and then dried under vacuum at 50° C. The isolated solid was dissolved in hot 1:6 (v/v) isopropanol in hexanes. After cooling, the pure racemic 2-Acetamidoethyl 4-Chlorophenyl-(3-trifluoro methylphenoxy)-acetate formed as a crystalline solid. The solid was collected by filtration, the filter cake washed with 1:6 (v/v) isopropanol in hexanes and dried under vacuum at 50° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-acetylaminoethyl 2-bromo-2-(4-chlorophenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
isopropanol phenoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
toluene hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

(3-Trifluoromethylphenoxy)(4-chlorophenyl)acetonitrile is added to a solution of 2-acetamidoethanol (20.6 g., 0.2 mole) in anhydrous dimethylformamide (25 ml.). The reaction mixture is cooled to -10°C. and saturated with hydrogen chloride (50 g., 1.37 mole) and stirred for 5 hours at -10° to 0°C. To this reaction mixture containing 2-acetamidoethyl (3-trifluoromethylphenoxy)(4-chlorophenyl)iminoacetate hydrochloride is added methylene chloride (200 ml.) and then water (100 ml.). The organic layer is collected, washed with water (2 × 100 ml.) and then dried over magnesium sulfate. The dried solution is decolorized with carbon, filtered and then slowly diluted with hexane (1 liter) to afford 10.7 g. (25% yield) of 2-acetamidoethyl (3-trifluoromethylphenoxy)(4-chlorophenyl)acetate, m.p. 93°-95°C.
Name
(3-Trifluoromethylphenoxy)(4-chlorophenyl)acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
2-acetamidoethyl (3-trifluoromethylphenoxy)(4-chlorophenyl)iminoacetate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Halofenate
Reactant of Route 2
Reactant of Route 2
Halofenate
Reactant of Route 3
Reactant of Route 3
Halofenate
Reactant of Route 4
Reactant of Route 4
Halofenate
Reactant of Route 5
Reactant of Route 5
Halofenate
Reactant of Route 6
Reactant of Route 6
Halofenate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。